[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 3-fluorobenzaldehyde under acidic conditions to form the intermediate [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanone.
Reduction: Formation of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in enzyme-related pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
3-Fluorobenzaldehyde: Another precursor used in the synthesis.
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanone: An oxidation product of the target compound.
Uniqueness
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]methanol hydrochloride is unique due to its specific combination of a pyrazole ring with a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2613385-97-8 |
---|---|
Molecular Formula |
C12H14ClFN2O |
Molecular Weight |
256.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.